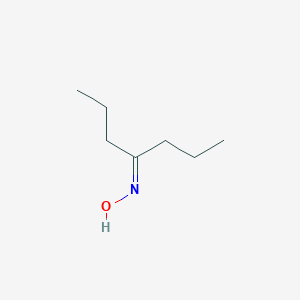
Dipropyl ketoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl ketoxime is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Reactivation of Acetylcholinesterase:
Dipropyl ketoxime has been studied for its potential as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds, which are often used in pesticides and nerve agents. Research indicates that oxime compounds can effectively reactivate acetylcholinesterase, restoring its function after inhibition by toxic agents such as sarin and VX nerve agents .
- Case Study: A systematic evaluation of various oximes, including dipropyl ketoxime, demonstrated enhanced reactivation rates for acetylcholinesterase inhibited by organophosphates . The study highlighted the importance of the oxime's structure in determining its efficacy as a reactivator.
Therapeutic Properties:
The therapeutic properties of this compound have been investigated in the context of central nervous system penetration. For instance, modifications to the basic structure of oximes have led to compounds with improved pharmacokinetic profiles, enhancing their potential as antidotes for organophosphate poisoning .
Agricultural Applications
Pesticide Formulation:
this compound is used in the formulation of pesticides due to its ability to enhance the stability and effectiveness of active ingredients. Its role as a stabilizer helps improve the longevity and efficacy of pesticide formulations, making it a valuable component in agricultural chemistry .
- Case Study: Research has shown that incorporating dipropyl ketoxime into pesticide formulations can lead to increased resistance against environmental degradation, thereby extending the product's shelf life and effectiveness in pest control .
Material Science Applications
Synthesis of Isoxazoles:
In material science, this compound serves as a precursor in the synthesis of isoxazole derivatives. These compounds have applications in pharmaceuticals and agrochemicals due to their biological activity .
- Synthesis Methodology: The metal-free synthetic routes utilizing dipropyl ketoxime allow for the generation of diverse molecular architectures without the need for toxic metals or inert conditions. This makes the process more environmentally friendly and cost-effective .
Coordination Chemistry
This compound derivatives have been explored for their coordination chemistry properties, particularly in metal ion recognition and complexation. Their ability to form stable complexes with various metal ions makes them useful in analytical chemistry and sensor development.
Eigenschaften
CAS-Nummer |
1188-63-2 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
N-heptan-4-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-7(8-9)6-4-2/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
VLVVDHDKRHWUSQ-UHFFFAOYSA-N |
SMILES |
CCCC(=NO)CCC |
Kanonische SMILES |
CCCC(=NO)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















